molecular formula C18H13ClN2O2 B1669593 Cpypp CAS No. 310460-39-0

Cpypp

Cat. No. B1669593
CAS RN: 310460-39-0
M. Wt: 324.8 g/mol
InChI Key: VVZJFICTTKPNCK-KVDBUQHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of CPYPP is C18H13ClN2O2 . Its molecular weight is 324.76 .


Chemical Reactions Analysis

CPYPP binds to the DOCK2 DHR-2 domain and inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2DHR-2 for Rac1 in a dose-dependent manner . It also inhibits DOCK180 and DOCK5 .


Physical And Chemical Properties Analysis

CPYPP is a powder that ranges in color from orange to dark red . It is soluble in DMSO up to 2 mg/mL . It should be stored at -20°C .

Scientific Research Applications

CPYPP in Cancer Research

CPYPP has been found to induce cytoplasmic vacuolization and trigger paraptosis in cancer cells. This process involves the provocation of reactive oxygen species (ROS) and the activation of proteostatic dynamics, leading to transcriptional activation associated with redox homeostasis and proteostasis .

CPYPP as a DOCK2-Rac1 Interaction Inhibitor

It acts as an inhibitor for the interaction between DOCK2 and Rac1, which is crucial in the metastatic spread of aggressive ROBO1-deficient prostate cancer cells. CPYPP effectively inhibits this interaction, thereby potentially reducing the spread of cancer through the vasculature in a transgenic Zebrafish model .

CPYPP in Immunology

CPYPP suppresses DOCK2-induced Rac1 activation, which is significant in chemotactic responses and T cell activation. By inhibiting DOCK1 and DOCK5, it exhibits selectivity over DOCK9, which can be leveraged to modulate immune responses in vitro and in vivo .

Mechanism of Action

Target of Action

CPYPP is a DOCK2-Rac1 interaction inhibitor . It binds to the DOCK2 DHR-2 domain and inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2DHR-2 for Rac1 . In addition to DOCK2, CPYPP also inhibits DOCK180 and DOCK5, but less inhibits DOCK9 .

Mode of Action

CPYPP binds to the DOCK2 DHR-2 domain in a reversible manner and inhibits its catalytic activity . This results in the blockage of both chemokine receptor- and antigen receptor-mediated Rac activation , leading to a marked reduction of chemotactic response and T cell activation .

Biochemical Pathways

The primary biochemical pathway affected by CPYPP is the DOCK2-Rac1 signaling pathway . By inhibiting the interaction between DOCK2 and Rac1, CPYPP disrupts the normal functioning of this pathway, which plays a crucial role in cell migration and immune response .

Pharmacokinetics

It is known that when administered intravenously at a dose of 25 mg/kg, the plasma concentration of CPYPP is only 24 μM at 30 minutes . By contrast, intraperitoneal injection of 250 mg/kg of CPYPP into mice results in a plasma concentration of 11.3 μM at 30 minutes and 10.9 μM at 1 hour .

Result of Action

CPYPP has been shown to have significant effects at the molecular and cellular levels. It effectively decreases the secretion and gene expression of TNF-α, IL-1β, and IL-6 in the lungs, suggesting effects of DOCK2 on endotoxemia-induced inflammatory responses in mice . CPYPP also remarkably inhibits the infiltration of total cells, macrophages, and neutrophils into the bronchoalveolar lavage fluid .

Action Environment

The action of CPYPP can be influenced by various environmental factors. For instance, the concentration of CPYPP in the plasma can vary depending on the method of administration . .

Safety and Hazards

CPYPP is considered toxic and is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water . It is recommended to wear protective clothing, gloves, and eye/face protection when handling CPYPP .

properties

IUPAC Name

(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJFICTTKPNCK-KVDBUQHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cpypp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cpypp
Reactant of Route 2
Cpypp
Reactant of Route 3
Cpypp
Reactant of Route 4
Cpypp
Reactant of Route 5
Cpypp
Reactant of Route 6
Cpypp

Q & A

Q1: What is the primary mechanism of action of Cpypp?

A1: Cpypp acts as an allosteric inhibitor of specific DOCK proteins, primarily DOCK1 and DOCK5. [, ] These proteins function as atypical guanine nucleotide exchange factors (GEFs) for the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of cytoskeletal dynamics and various cellular processes. [] By inhibiting DOCK1 and DOCK5, Cpypp disrupts the activation of Rac1 and potentially Cdc42, leading to downstream effects on cell migration, ROS production, and other cellular functions. []

Q2: What are the implications of inhibiting DOCK2 and KCa3.1 with Cpypp in the context of fibroblast-to-myofibroblast transformation?

A2: Research suggests that both DOCK2 and the potassium channel KCa3.1 play roles in the transformation of fibroblasts into myofibroblasts, a process contributing to fibrosis in various diseases. [] In vitro studies using Cpypp demonstrated that inhibiting DOCK2 attenuated the upregulation of genes associated with fibroblast transformation induced by transforming growth factor β (TGFβ). [] This suggests that DOCK2, and potentially its downstream signaling pathways targeted by Cpypp, could be therapeutically relevant in mitigating fibrosis.

Q3: How does Cpypp impact cancer cells, specifically in the context of the ROBO1 pathway?

A3: Studies indicate that loss of the ROBO1 protein and subsequent elevation of DOCK1 are associated with aggressive prostate cancer, particularly in African American patients. [] Cpypp, by inhibiting DOCK1, shows promise in preclinical models by decreasing Rac1 activity, inhibiting the transmigration of ROBO1-deficient cancer cells, and reducing metastatic spread. [] These findings suggest that targeting the ROBO1/DOCK1 axis with Cpypp could hold therapeutic potential for specific cancer subtypes.

Q4: Has Cpypp been investigated for its role in other cellular processes beyond cell migration and cancer?

A4: Yes, Cpypp has shown efficacy in modulating neutrophil function. Studies demonstrate that Cpypp inhibits both fMLF- and PMA-induced Rac activation in neutrophils, leading to impaired chemotaxis and reduced ROS production. [] Additionally, Cpypp has been implicated in regulating the formation of neutrophil extracellular traps (NETs), which are involved in inflammatory responses. [] These findings suggest a potential role for Cpypp in modulating neutrophil-mediated inflammation and immune responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.